molecular formula C10H10N2 B12420460 Naphthalene-1,5-diamine-15N2

Naphthalene-1,5-diamine-15N2

Katalognummer: B12420460
Molekulargewicht: 160.19 g/mol
InChI-Schlüssel: KQSABULTKYLFEV-ALQHTKJJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naphthalene-1,5-diamine-15N2 is a compound where the nitrogen atoms in the naphthalene-1,5-diamine structure are isotopically labeled with nitrogen-15. This labeling is often used in scientific research to trace and study the behavior of the compound in various chemical and biological processes. Naphthalene-1,5-diamine itself is an organic compound with the formula C10H8(NH2)2, and it is one of several diaminonaphthalenes. The compound is a colorless solid that darkens upon exposure to air due to oxidation .

Vorbereitungsmethoden

The preparation of naphthalene-1,5-diamine-15N2 involves several steps:

For industrial production, these steps are typically carried out under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to facilitate each step of the synthesis.

Analyse Chemischer Reaktionen

Naphthalene-1,5-diamine-15N2 undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various isocyanates for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of naphthalene-1,5-diamine-15N2 involves its interaction with molecular targets such as enzymes and receptors. For example, its derivatives have been shown to bind to DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity . The isotopic labeling with nitrogen-15 does not significantly alter the chemical behavior of the compound but allows for precise tracking in various studies.

Vergleich Mit ähnlichen Verbindungen

Naphthalene-1,5-diamine-15N2 can be compared with other diaminonaphthalenes, such as:

    Naphthalene-1,8-diamine: Another diaminonaphthalene isomer with different substitution patterns, leading to distinct chemical properties and reactivity.

    Naphthalene-2,6-diamine: This compound has amino groups at different positions on the naphthalene ring, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its isotopic labeling, which provides a valuable tool for research applications, particularly in tracing and studying complex chemical and biological processes.

Eigenschaften

Molekularformel

C10H10N2

Molekulargewicht

160.19 g/mol

IUPAC-Name

naphthalene-1,5-di(15N2)amine

InChI

InChI=1S/C10H10N2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H,11-12H2/i11+1,12+1

InChI-Schlüssel

KQSABULTKYLFEV-ALQHTKJJSA-N

Isomerische SMILES

C1=CC2=C(C=CC=C2[15NH2])C(=C1)[15NH2]

Kanonische SMILES

C1=CC2=C(C=CC=C2N)C(=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.